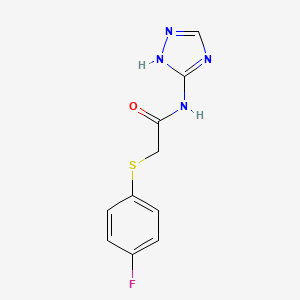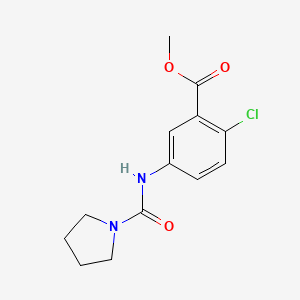
2-(4-fluorophenyl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide, also known as FST, is a chemical compound that has been widely studied in scientific research. It belongs to the class of triazole compounds and is known for its potential applications in medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 2-(4-fluorophenyl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide is not fully understood. However, it is believed to inhibit fungal growth by interfering with the biosynthesis of ergosterol, a key component of fungal cell membranes. 2-(4-fluorophenyl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. In addition to its antifungal and anticancer properties, 2-(4-fluorophenyl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide has also been shown to exhibit anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-fluorophenyl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide in laboratory experiments is its high potency and selectivity against fungal and cancer cells. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-fluorophenyl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide. One area of interest is its potential as a treatment for drug-resistant fungal infections. Another potential direction is its use in combination therapy with other antifungal or anticancer agents. Additionally, further studies are needed to fully elucidate its mechanism of action and to explore its potential as a therapeutic agent for other diseases.
Synthesemethoden
The synthesis of 2-(4-fluorophenyl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide involves the reaction between 4-fluorobenzyl chloride and sodium 1H-1,2,4-triazole-5-thiolate in the presence of a base. The resulting product is then treated with acetic anhydride to obtain 2-(4-fluorophenyl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide in high yield.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenyl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent antifungal activity against a range of fungal species, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans. 2-(4-fluorophenyl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide has also been investigated for its potential as an anticancer agent, with promising results in vitro.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4OS/c11-7-1-3-8(4-2-7)17-5-9(16)14-10-12-6-13-15-10/h1-4,6H,5H2,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZNKQMLRAUOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7529583.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529586.png)



![1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea](/img/structure/B7529606.png)
![5-methyl-N-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7529612.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-1-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529629.png)
![N-[(4-cyanophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7529631.png)
![N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529639.png)
